molecular formula C₁₅H₁₈INO₂ B015988 N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester CAS No. 136794-87-1

N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester

Cat. No.: B015988
CAS No.: 136794-87-1
M. Wt: 371.21 g/mol
InChI Key: IBOZZWGMZPMXBO-WCFLAILDSA-N
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Description

N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester is a chemical compound known for its significant affinity for serotonin and norepinephrine transporters This compound is a derivative of cocaine and belongs to the class of tropane alkaloids

Mechanism of Action

Target of Action

The primary targets of N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester are the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, two important neurotransmitters involved in mood regulation, anxiety, and cognition.

Mode of Action

This compound interacts with its targets by binding to the serotonin and norepinephrine transporters. The demethylation of the compound results in enhanced affinity for these transporters . This means that the compound can bind more effectively to these transporters, inhibiting their function and leading to an increase in the concentration of serotonin and norepinephrine in the synaptic cleft.

Result of Action

The result of the compound’s action is an increase in the concentration of serotonin and norepinephrine in the synaptic cleft. This can lead to enhanced neurotransmission and potential therapeutic effects such as mood elevation or reduction in anxiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester typically involves the N-demethylation of cocaine. The process begins with the preparation of the appropriate 3-beta-(substituted phenyl)-tropane analogues. The N-demethylation is achieved using alpha-chloroethyl chloroformate, which facilitates the removal of the N-methyl group from cocaine, resulting in the formation of the desired N-nor compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities while maintaining purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the tropane ring.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

    Substitution: Halogen substitution reactions can be performed to introduce different substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like iodine (I2) or bromine (Br2) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-Nor-3-(4’-ethylphenyl)tropane-2-carboxylic acid methyl ester: This compound shows high selectivity for the serotonin transporter.

    N-Nor-3-(4’-fluorophenyl)tropane-2-carboxylic acid methyl ester: Known for its use in imaging studies due to its favorable binding properties.

Uniqueness

N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester is unique due to its high affinity for both serotonin and norepinephrine transporters, making it a valuable tool in neuropharmacological research. Its ability to be labeled with radioactive isotopes also enhances its utility in imaging studies, providing detailed insights into transporter distribution and function .

Properties

IUPAC Name

methyl (1R)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18INO2/c1-19-15(18)14-12(8-11-6-7-13(14)17-11)9-2-4-10(16)5-3-9/h2-5,11-14,17H,6-8H2,1H3/t11?,12?,13-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOZZWGMZPMXBO-WCFLAILDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(N2)CC1C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1[C@H]2CCC(N2)CC1C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20929547
Record name Methyl 3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136794-87-1
Record name N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136794871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester
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N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester
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N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester
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N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester
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N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester

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